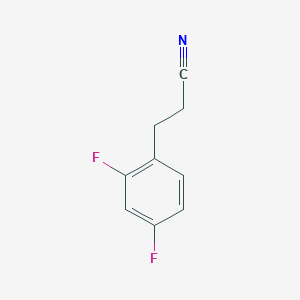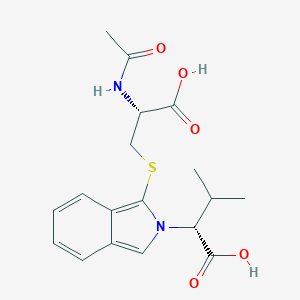![molecular formula C17H19ClN2 B138238 1-[(2-クロロフェニル)(フェニル)メチル]ピペラジン CAS No. 109036-15-9](/img/structure/B138238.png)
1-[(2-クロロフェニル)(フェニル)メチル]ピペラジン
概要
説明
1-[(2-Chlorophenyl)phenylmethyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl and a phenylmethyl group
科学的研究の応用
Biology: The compound has been investigated for its interactions with biological targets, including receptors and enzymes.
Medicine: Derivatives of this compound have shown promise as antihistamines and anti-allergic agents. They exhibit significant effects on allergic asthma and itching, making them potential candidates for the development of new therapeutic agents.
作用機序
Target of Action
The primary target of 1-[(2-Chlorophenyl)(phenyl)methyl]piperazine is the H1 receptor . This receptor is a type of histamine receptor that is primarily responsible for mediating the inflammatory and immediate hypersensitivity responses of histamines .
Mode of Action
1-[(2-Chlorophenyl)(phenyl)methyl]piperazine acts as an antagonist at the H1 receptor . This means it binds to the receptor and blocks its activation by histamines, thereby inhibiting the physiological effects of histamines . It has a higher affinity for H1 receptors than histamines, making it effective in the treatment of allergies .
Biochemical Pathways
It is known that by blocking the h1 receptor, it prevents the downstream effects of histamine activation, which include vasodilation, bronchoconstriction, and increased vascular permeability .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver and excreted in the urine
Result of Action
As an H1 receptor antagonist, 1-[(2-Chlorophenyl)(phenyl)methyl]piperazine can alleviate the symptoms of allergies, which are mediated by histamines. This includes symptoms such as itching, redness, swelling, and bronchoconstriction . Some derivatives of this compound have shown significant effects on both allergic asthma and allergic itching .
生化学分析
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes and proteins, influencing biochemical reactions . The exact nature of these interactions would depend on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
Some piperazine derivatives have been shown to have significant effects on various types of cells, including cancer cell lines . These compounds can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that piperazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that chemical compounds can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
準備方法
The synthesis of 1-[(2-Chlorophenyl)phenylmethyl]piperazine can be achieved through several methods. One common approach involves the reaction of 1-chloro-4-[chloro(phenyl)methyl]benzene with piperazine in the presence of a base such as potassium carbonate and a phase-transfer catalyst like tetrabutyl ammonium iodide . The reaction is typically carried out in a solvent such as tetrahydrofuran under reflux conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include purification steps such as column chromatography using silica gel and an ethyl acetate-hexane mixture as the eluent .
化学反応の分析
1-[(2-Chlorophenyl)phenylmethyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents such as tetrahydrofuran, and catalysts like tetrabutyl ammonium iodide . Major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
1-[(2-Chlorophenyl)phenylmethyl]piperazine can be compared with other similar compounds, such as:
Chlorcyclizine: A first-generation antihistamine with similar structural features and pharmacological properties.
Norchlorcyclizine: Another piperazine derivative with comparable antihistamine activity.
Levocetirizine: A more potent antihistamine with fewer side effects, often used as a reference compound in the development of new antihistamines.
These compounds share structural similarities but may differ in their pharmacokinetic profiles, potency, and side effect profiles, highlighting the uniqueness of 1-[(2-Chlorophenyl)phenylmethyl]piperazine in terms of its specific applications and effects.
特性
IUPAC Name |
1-[(2-chlorophenyl)-phenylmethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-9-5-4-8-15(16)17(14-6-2-1-3-7-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZPNIGECDMAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60412069 | |
| Record name | 1-[(2-chlorophenyl)(phenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4997-64-2, 109036-15-9 | |
| Record name | 1-[(2-chlorophenyl)(phenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2-chlorophenyl)(phenyl)methyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine](/img/structure/B138179.png)




